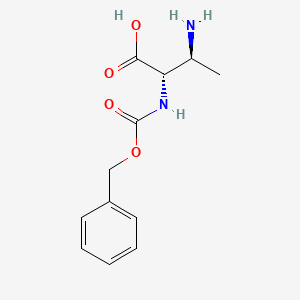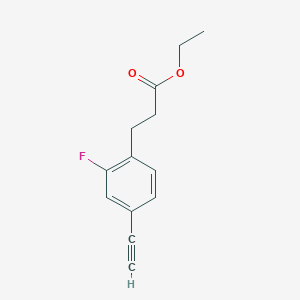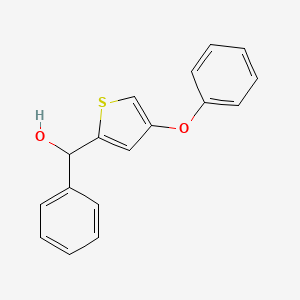amine](/img/structure/B13087042.png)
[(4-Methoxypiperidin-4-yl)methyl](methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxypiperidin-4-yl)methylamine is a chemical compound with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxypiperidin-4-yl)methylamine typically involves the reaction of piperidine derivatives with methoxy and methylamine groups. Specific synthetic routes and reaction conditions are detailed in scientific literature, focusing on the formation of substituted piperidines through intra- and intermolecular reactions .
Industrial Production Methods
Industrial production methods for (4-Methoxypiperidin-4-yl)methylamine involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include hydrogenation, cyclization, and amination reactions .
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxypiperidin-4-yl)methylamine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of functional groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents for oxidation, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and include specific temperatures, pressures, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted piperidines, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Aplicaciones Científicas De Investigación
(4-Methoxypiperidin-4-yl)methylamine has numerous scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (4-Methoxypiperidin-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors or enzymes, leading to changes in cellular processes. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular interactions .
Comparación Con Compuestos Similares
Similar Compounds
(4-Methoxypiperidin-4-yl)methylamine can be compared with other piperidine derivatives, such as:
N-Benzylpiperidine: Known for its antiviral activity.
Spiropiperidines: Studied for their unique structural properties.
Condensed Piperidines: Investigated for their pharmacological applications.
Uniqueness
(4-Methoxypiperidin-4-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H18N2O |
|---|---|
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
1-(4-methoxypiperidin-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H18N2O/c1-9-7-8(11-2)3-5-10-6-4-8/h9-10H,3-7H2,1-2H3 |
Clave InChI |
YDSISZWYNFNSAO-UHFFFAOYSA-N |
SMILES canónico |
CNCC1(CCNCC1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



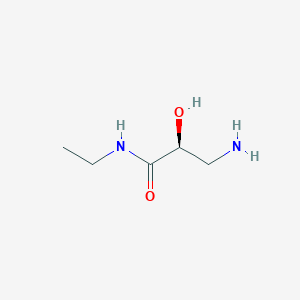
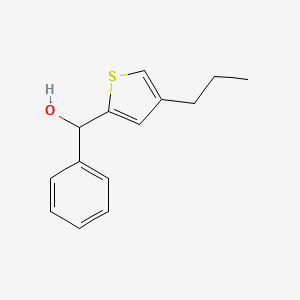
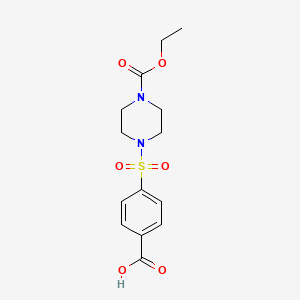
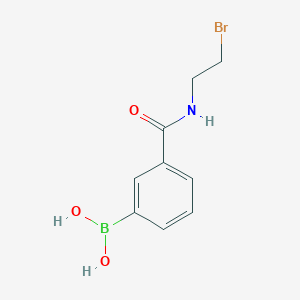

![3-Bromo-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13086996.png)

![Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate](/img/structure/B13087014.png)
